molecular formula C23H30N6O2 B10989488 N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B10989488
M. Wt: 422.5 g/mol
InChI Key: CJJXTFHFLRJXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring:

  • A 1,2,4-triazolo[4,3-b]pyridazine core substituted with a propan-2-yl (isopropyl) group at position 2.
  • A piperidine-3-carboxamide moiety linked to the triazolopyridazine core.
  • A 4-methoxyphenethyl side chain connected via the carboxamide group.

Properties

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H30N6O2/c1-16(2)22-26-25-20-10-11-21(27-29(20)22)28-14-4-5-18(15-28)23(30)24-13-12-17-6-8-19(31-3)9-7-17/h6-11,16,18H,4-5,12-15H2,1-3H3,(H,24,30)

InChI Key

CJJXTFHFLRJXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.

    Introduction of the Methoxyphenyl Group: This step usually involves the alkylation of the piperidine derivative with a 4-methoxyphenyl ethyl halide under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The piperidine ring and the methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong bases like sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Activities

The compound exhibits several pharmacological properties that are of significant interest in the field of drug development:

  • Anticancer Activity :
    • Compounds with triazole structures have been noted for their anticancer properties. Research indicates that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms, including tubulin assembly inhibition and apoptosis induction .
    • Specific studies have shown that triazole derivatives can exhibit potent antiproliferative effects against multiple cancer cell lines, suggesting that N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide may also possess similar capabilities .
  • Antimicrobial Properties :
    • The compound's structural features may confer antimicrobial activity. Triazole derivatives have been widely studied for their ability to act against bacterial and fungal infections .
  • Anti-inflammatory Effects :
    • Research on related compounds indicates potential anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerPotent inhibition of cancer cell proliferation
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryPotential to reduce inflammation markers

Case Study Example

A study published in 2022 explored the synthesis and biological evaluation of triazole derivatives similar to this compound. The results demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values indicating strong efficacy compared to existing treatments . Furthermore, the study highlighted structure–activity relationships that could inform future modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may bind to active sites, inhibiting or modulating the activity of these targets. The methoxyphenyl group could enhance binding affinity through hydrophobic interactions, while the piperidine carboxamide may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-[2-(4-Fluorophenyl)ethyl] Analog ()
  • Key Difference : Replaces the 4-methoxy group with a 4-fluoro substituent .
  • Fluorine may enhance metabolic stability due to its resistance to oxidative degradation .
N-[2-(4-Ethoxyphenyl)ethyl] Analog ()
  • Key Difference : Substitutes methoxy with a bulkier ethoxy group .
  • Impact :
    • Increased steric hindrance and lipophilicity, which could enhance binding to hydrophobic pockets but reduce solubility.
    • Ethoxy’s longer alkyl chain may influence pharmacokinetics, such as half-life .

Modifications on the Triazolopyridazine Core

3-Methyltriazolo[4,3-b]pyridazine Derivatives ()
  • Key Difference : Replaces isopropyl with a methyl group at position 3.
  • Impact :
    • Reduced steric bulk may lower binding affinity but improve solubility.
    • reports moderate antimicrobial activity for methyl-substituted analogs, suggesting the isopropyl group in the target compound could enhance potency through stronger hydrophobic interactions .
Triazolo[4,3-b]pyridazine Linked via Oxygen-Ethanamine ()
  • Key Difference : Uses an ether linkage (2-oxyethanamine) instead of a piperidine-carboxamide.
  • Molecular weight (285.3 g/mol) is significantly lower than the target compound, implying differences in bioavailability .

Variations in the Linker and Carboxamide Groups

Piperidine-3-Carboxamide vs. Acetamide ()
  • Key Difference : The target compound uses a piperidine ring in the linker, while describes an acetamide group .
  • Piperidine’s nitrogen may enhance solubility in protonated forms .
Thiazolidine-4-Carboxamide Derivatives ()
  • Key Difference : Incorporates a thiazolidine ring instead of piperidine.
  • Impact :
    • Thiazolidine’s sulfur atom and cyclic structure could modulate electronic properties and metabolic stability.
    • These derivatives are associated with enzyme inhibition in synthetic studies .

Structural and Pharmacokinetic Data Table

Compound Name Aromatic Substituent Triazolo Substituent Linker Group Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methoxy Propan-2-yl Piperidine-3-carboxamide Not reported Hypothesized enhanced lipophilicity
N-[2-(4-Fluorophenyl)ethyl] analog 4-Fluoro Piperidine-3-carboxamide Higher metabolic stability
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-triazolo)phenyl]acetamide 4-Ethoxy Methyl Acetamide Increased steric bulk
3-(6-Methyl-triazolo)phenyl benzamide Methyl Benzamide Moderate antimicrobial activity
2-[[3-(4-Methoxyphenyl)triazolo]oxy]ethanamine 4-Methoxy Ether 285.3 Lower molecular weight

Key Research Findings

  • Triazolo Substituents : Isopropyl groups may strengthen hydrophobic interactions compared to methyl, as seen in antimicrobial analogs .
  • Linker Design : Piperidine-carboxamide linkers offer rigidity and hydrogen-bonding capacity, likely enhancing target engagement over flexible ethers .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements that may contribute to its pharmacological properties. The following sections discuss its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure

The molecular formula of the compound is C23H29N5O2C_{23}H_{29}N_{5}O_{2}. Its structure includes a piperidine ring, a triazole moiety, and a methoxyphenyl group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

Case Study:
In a comparative study of triazole derivatives, it was found that certain derivatives demonstrated potent cytotoxicity against various cancer cell lines. For instance:

  • Compound A : IC50 = 0.01 µM against MCF-7 cells.
  • Compound B : IC50 = 0.03 µM against NCI-H460 cells.
    These compounds showed mechanisms involving apoptosis induction and cell cycle arrest .
CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BNCI-H4600.03
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)...TBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Triazole derivatives are known for their ability to inhibit pro-inflammatory cytokines.

Research Findings:
A study highlighted that certain triazole derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro. This indicates their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. Triazole derivatives often exhibit broad-spectrum activity against various pathogens.

Case Study:
In vitro studies showed that triazole-based compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For example:

  • Compound C : Effective against Staphylococcus aureus with an MIC of 10 µg/mL.
  • Compound D : Effective against Escherichia coli with an MIC of 15 µg/mL .
CompoundPathogenMIC (µg/mL)
Compound CStaphylococcus aureus10
Compound DEscherichia coli15

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Piperidine Ring : Enhances lipophilicity and receptor binding.
  • Triazole Moiety : Contributes to the inhibition of various enzymes and pathways involved in cancer progression.
  • Methoxyphenyl Group : May provide additional interactions with specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Optimize reaction conditions by controlling temperature (60–80°C for coupling steps), selecting palladium-based catalysts for cross-coupling reactions, and using multi-step purification (silica gel chromatography followed by reverse-phase HPLC). Monitor progress via TLC or LC-MS at 2-hour intervals to identify incomplete reactions early. For analogs, substituent positioning on the triazolo-pyridazine core significantly impacts reaction efficiency .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm piperidine ring conformation, high-resolution mass spectrometry (HRMS) for molecular ion validation (±2 ppm accuracy), and X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements. IR spectroscopy can validate carbonyl groups (C=O stretch ~1680 cm⁻¹) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer: Conduct operations in fume hoods with ≥100 ft/min face velocity. Use double-layer nitrile gloves and ANSI Z87.1-certified eye protection. Store under argon at -20°C in amber glass vials to prevent photodegradation. For spills, deploy activated carbon adsorbents and follow 15-minute saline eye irrigation protocols .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate target engagement specificity given the compound’s structural similarity to kinase inhibitors?

  • Methodological Answer: Implement counter-screening panels against 50+ kinases using recombinant enzyme assays (ATP at Km concentrations). Use cellular thermal shift assays (CETSA) with 2°C incremental heating (37–65°C) to confirm target stabilization. Validate via FRET-based competition assays with IC₅₀ determination in triplicate .

Q. What structural modifications to the triazolo-pyridazine core could enhance metabolic stability while maintaining potency?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃ at pyridazine position 3) to reduce CYP3A4-mediated oxidation. Replace the isopropyl group with cyclopropyl to lower logP by ~0.8 units while preserving van der Waals interactions. CoMFA analysis of 15 analogs shows steric bulk >5Å from the core reduces hepatocyte clearance .

Q. How should contradictory data regarding the compound’s pH-dependent solubility be resolved?

  • Methodological Answer: Perform pH-solubility profiling (pH 1.2–8.0) using the shake-flask method with HPLC quantification. Cross-validate via potentiometric titration (pSOL method) under nitrogen. Analyze crystal forms via PXRD after 24-hour slurry experiments to rule out polymorphic transitions .

Q. What computational approaches are optimal for predicting off-target interactions?

  • Methodological Answer: Combine molecular docking (AutoDock Vina with MM/GBSA scoring) across 200+ human targets from PDB, followed by 100ns MD simulations (AMBER22) to assess binding stability. Train machine learning models (e.g., DeepAffinity) on ChEMBL data to predict GPCR/ion channel liabilities .

Q. What methodologies can determine the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct forced degradation studies: (1) 40°C/75% RH for 4 weeks (ICH Q1A), (2) oxidative stress (0.1% H₂O₂, 25°C), (3) photostability per ICH Q1B. Quantify degradants via UPLC-PDA-ELSD with C18/HILIC columns. Use Q-TOF-MS/MS for structural identification (>0.1% threshold) .

Notes

  • Structural comparisons prioritize PubChem and crystallographic data .
  • Safety protocols align with OSHA and GHS standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.